molecular formula C18H19FN2O B248786 1-Benzoyl-4-(3-fluorobenzyl)piperazine

1-Benzoyl-4-(3-fluorobenzyl)piperazine

Cat. No.: B248786
M. Wt: 298.4 g/mol
InChI Key: YOOFVLPAFGOQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-(3-fluorobenzyl)piperazine is a piperazine derivative characterized by a benzoyl group at position 1 and a 3-fluorobenzyl substituent at position 4 of the piperazine ring (Fig. 1).

Synthetic routes for analogous compounds involve nucleophilic aromatic substitution (e.g., fluorobenzene derivatives reacting with piperazine precursors) or coupling reactions, as seen in the synthesis of 1-benzoyl-4-(4-nitrophenyl)piperazine (). The 3-fluorobenzyl moiety may be introduced via alkylation or reductive amination, similar to methods used for antimalarial 4-anilinoquinoline derivatives ().

Properties

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H19FN2O/c19-17-8-4-5-15(13-17)14-20-9-11-21(12-10-20)18(22)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2

InChI Key

YOOFVLPAFGOQIW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Enzyme Inhibition and Receptor Binding

  • This compound (hypothetical): The benzoyl group may enhance interaction with enzyme active sites (e.g., acetylcholinesterase), similar to benzhydrylpiperazine-sulfonamide hybrids (). The 3-fluorobenzyl group could confer selectivity for receptors sensitive to fluorinated ligands (e.g., 5-HT1A in ).
  • 1-Benzoyl-4-(4-nitrophenyl)piperazine (I): Nitro groups are associated with electron-deficient aromatic systems, often linked to nitroreductase activity or DNA damage response (cf. PARP inhibitors in ).

Metabolic Stability

Piperazine rings are metabolic hotspots prone to oxidation or dealkylation (). The benzoyl group in this compound may protect against N-deethylation compared to N-ethylpiperazines (). Fluorine substitution can slow oxidative metabolism, as observed in σ1 receptor ligands ().

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